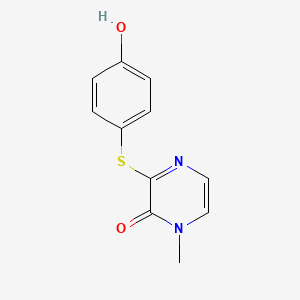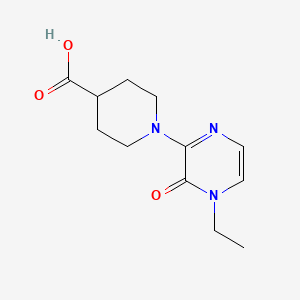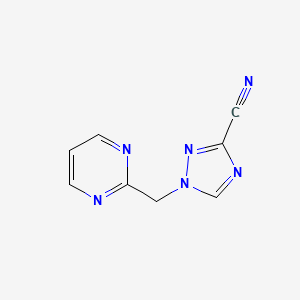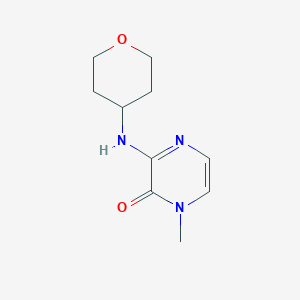
3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one, also known as HMP or 4-HO-3-MeO-Pyrazin-2-one, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. HMP belongs to the class of pyrazinones and is known for its antioxidant and anti-inflammatory properties.
作用机制
The mechanism of action of 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one has been shown to scavenge free radicals and inhibit the production of inflammatory cytokines, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one has also been shown to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One advantage of using 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one in lab experiments is its antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of oxidative stress-related disorders. However, one limitation is that the mechanism of action of 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in various disease models. Additionally, the development of new synthesis methods and analogs of 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one may lead to the discovery of more potent compounds with improved therapeutic properties.
Conclusion:
In conclusion, 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. It has antioxidant and anti-inflammatory properties and has been studied for its potential use in the treatment of oxidative stress-related disorders and cancer. Further research is needed to fully understand its mechanism of action and identify its molecular targets. The development of new synthesis methods and analogs of 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one may lead to the discovery of more potent compounds with improved therapeutic properties.
合成方法
3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one can be synthesized using a method described by Gao et al. (2014). This method involves the reaction of 4-chlorophenylhydrazine with 3,4-dihydroxybenzaldehyde in the presence of sodium acetate and acetic acid. The resulting product is then treated with methyl iodide and sodium sulfide to obtain 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one.
科学研究应用
3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of oxidative stress-related disorders such as Alzheimer's disease, Parkinson's disease, and cancer. 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one has also been studied for its potential use as an anti-tumor agent due to its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
3-(4-hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-13-7-6-12-10(11(13)15)16-9-4-2-8(14)3-5-9/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTMBQFOTQZCPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)SC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B7568574.png)
![4-[2-[(4-Methylpyrimidin-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7568582.png)


![3-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]propanoic acid](/img/structure/B7568600.png)
![N-[(2,4-difluorophenyl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B7568608.png)
![2-[1-(2-Cyanopyridin-4-yl)piperidin-4-yl]acetamide](/img/structure/B7568615.png)
![3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one](/img/structure/B7568622.png)
![[2-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568628.png)


![1-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568648.png)

![2-[(4-Cyclopropyl-3-oxopyrazin-2-yl)amino]acetic acid](/img/structure/B7568665.png)